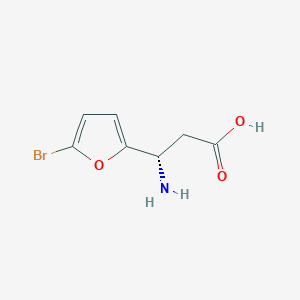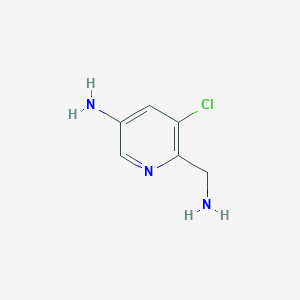
6-(Aminomethyl)-5-chloropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-5-chloropyridin-3-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-chloropyridin-3-amine typically involves the introduction of the aminomethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 5-chloropyridin-3-amine with formaldehyde and ammonia or a primary amine under Mannich reaction conditions. This reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired aminomethyl-substituted product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-5-chloropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-5-chloropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-5-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral activity.
Aminomethylphosphonic acid: Used as a biocide and pesticide.
Uniqueness
6-(Aminomethyl)-5-chloropyridin-3-amine is unique due to the presence of both the aminomethyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H8ClN3 |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
6-(aminomethyl)-5-chloropyridin-3-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2,8-9H2 |
Clave InChI |
IQTSYXNKQORIEL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
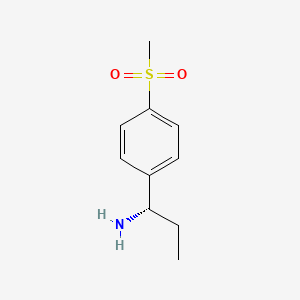

![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)
![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
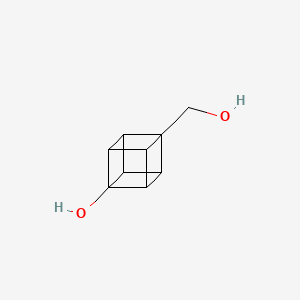
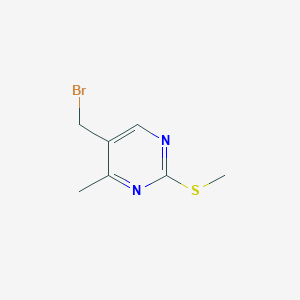
![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)

![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
